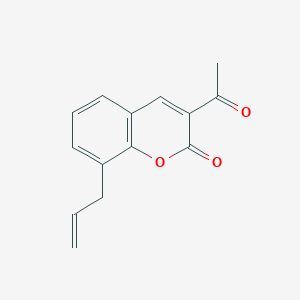

3-Acetyl-8-allyl-2H-chromen-2-one

Beschreibung

Systematic Nomenclature and Synonyms

The compound 3-Acetyl-8-allyl-2H-chromen-2-one is systematically identified through multiple nomenclature systems and possesses several recognized synonyms that reflect different naming conventions and structural perspectives. According to the International Union of Pure and Applied Chemistry nomenclature standards, the compound is designated as 3-acetyl-8-prop-2-enylchromen-2-one. This nomenclature explicitly describes the acetyl substituent at position 3 and the prop-2-enyl group (allyl group) at position 8 of the chromen-2-one core structure.

The Chemical Abstracts Service has assigned this compound the registry number 6301-16-2, which serves as its unique identifier in chemical databases and literature. Alternative systematic names include 3-acetyl-8-(prop-2-en-1-yl)-2H-chromen-2-one and 1-(8-allyl-2-oxo-2H-3-chromenyl)-1-ethanone, both of which emphasize different aspects of the molecular structure. The compound is also recognized under the traditional coumarin naming system as Coumarin, 3-acetyl-8-allyl-, which reflects its derivation from the parent coumarin structure.

Additional synonyms documented in chemical databases include 3-acetyl-8-(prop-2-en-1-yl)chromen-2-one and various database-specific identifiers such as National Service Center Number 44169 and DSSTox Substance Identifier DTXSID40286200. These multiple nomenclature variants ensure comprehensive identification across different chemical information systems and facilitate accurate communication in scientific literature.

Molecular Formula and Weight

Crystallographic and Spectroscopic Structural Elucidation

The structural characterization of this compound has been accomplished through multiple analytical techniques, providing comprehensive insight into its three-dimensional arrangement and electronic properties. Crystallographic studies of related coumarin derivatives have revealed important structural features that can be extrapolated to understand this compound's solid-state behavior.

Infrared spectroscopy has provided crucial information regarding the functional groups present in the molecule. Characteristic absorption bands have been identified for the carbonyl stretching vibrations, with the lactone carbonyl typically appearing at higher wavenumbers compared to the acetyl carbonyl due to the cyclic nature of the lactone functionality. The allyl group contributes distinctive carbon-carbon double bond stretching vibrations and characteristic carbon-hydrogen deformation modes that assist in structural confirmation.

Nuclear magnetic resonance spectroscopy has been instrumental in elucidating the detailed structure of the compound. Proton nuclear magnetic resonance studies reveal characteristic signals for the acetyl methyl group, typically appearing as a singlet around 2.7 parts per million. The allyl substituent produces a complex multipicity pattern due to the vinyl protons and the methylene bridge connecting to the aromatic ring. The aromatic protons of the benzopyran system exhibit distinctive chemical shifts that reflect the electronic environment created by the substitution pattern.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information by revealing the carbon framework of the molecule. The lactone carbonyl carbon typically appears at the lowest field, followed by the acetyl carbonyl carbon, with the aromatic carbons distributed throughout the aromatic region. The allyl carbons produce characteristic signals that confirm the presence and connectivity of this substituent.

Computational studies using density functional theory methods have been employed to optimize the molecular geometry and predict spectroscopic properties. These calculations, typically performed at the B3LYP level with various basis sets, provide theoretical validation of experimental observations and offer insight into electronic properties such as frontier molecular orbital energies.

| Spectroscopic Technique | Key Observations | Structural Information |

|---|---|---|

| Infrared Spectroscopy | Lactone C=O stretch | Confirms coumarin core |

| ¹H Nuclear Magnetic Resonance | Acetyl methyl singlet | Validates acetyl substitution |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons | Distinguishes functional groups |

| Density Functional Theory | Optimized geometry | Predicts molecular properties |

Tautomeric and Conformational Analysis

The structural flexibility and tautomeric behavior of this compound represent important aspects of its chemical identity. Conformational analysis using computational chemistry methods has been employed to determine the most stable molecular arrangements and understand the energetic preferences for different structural configurations.

The coumarin core structure itself does not exhibit classical keto-enol tautomerism due to the absence of enolizable protons adjacent to the lactone carbonyl. However, the acetyl substituent at position 3 introduces the possibility of conformational isomerism regarding the orientation of the acetyl group relative to the coumarin plane. Computational studies suggest that the acetyl group tends to adopt a nearly coplanar arrangement with the coumarin ring system to maximize conjugative stabilization.

The allyl substituent at position 8 introduces additional conformational complexity due to the rotational freedom around the carbon-carbon single bond connecting the allyl group to the aromatic ring. Theoretical calculations indicate that the allyl group can adopt multiple conformations, with the energy differences between rotamers being relatively small, suggesting facile interconversion at room temperature.

Density functional theory calculations using the B3LYP method with various basis sets have been employed to map the conformational energy surface of the molecule. These studies reveal that the most stable conformation typically features the acetyl group in a coplanar arrangement with the coumarin core and the allyl group oriented to minimize steric interactions with neighboring substituents.

The molecular planarity of the coumarin system is largely maintained in the optimized structure, with root mean square deviations from planarity typically less than 0.01 Angstroms for the benzopyran portion of the molecule. This planarity facilitates effective π-conjugation throughout the aromatic system and influences the compound's electronic properties and potential intermolecular interactions.

Eigenschaften

IUPAC Name |

3-acetyl-8-prop-2-enylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-3-5-10-6-4-7-11-8-12(9(2)15)14(16)17-13(10)11/h3-4,6-8H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJFWOZMTMIYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C(=CC=C2)CC=C)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286200 | |

| Record name | 3-Acetyl-8-allyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6301-16-2 | |

| Record name | 6301-16-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetyl-8-allyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Pechmann Condensation

The Pechmann condensation is a classic method for synthesizing chromenones. The general procedure involves:

Reagents : Salicylaldehyde and an acetic anhydride or acetyl chloride.

Catalyst : Acid catalysts such as sulfuric acid or phosphoric acid.

-

- Mix salicylaldehyde with the acetic anhydride.

- Add the acid catalyst and heat the mixture.

- Monitor the reaction via thin-layer chromatography (TLC).

- Upon completion, quench the reaction with water, extract the product, and purify it.

Knoevenagel Condensation

This method has gained popularity due to its mild conditions and high yields:

Reagents : Salicylaldehyde and ethyl acetoacetate.

Base : Triethylamine or piperidine.

-

- Combine salicylaldehyde with ethyl acetoacetate in a solvent like ethanol.

- Add the base and reflux the mixture.

- After completion, cool the reaction mixture and precipitate the product by adding water.

Claisen Condensation

The Claisen condensation allows for more complex substitutions:

Reagents : Salicylaldehyde and ethyl acetate or other esters.

Base : Sodium ethoxide or potassium tert-butoxide.

-

- Mix salicylaldehyde with the ester in a suitable solvent.

- Add the base to initiate condensation.

- Heat under reflux conditions until completion is confirmed by TLC.

The following table summarizes key aspects of each preparation method for synthesizing 3-acetyl-8-allyl-2H-chromen-2-one:

| Method | Reaction Time | Yield (%) | Conditions | Notes |

|---|---|---|---|---|

| Pechmann | ~1 hour | 70–85 | Acidic | Simple but requires careful handling of acids. |

| Knoevenagel | ~30 minutes | 80–90 | Basic | Mild conditions; good for functionalization. |

| Claisen | ~1–2 hours | 60–80 | Basic | More versatile; can introduce various substituents. |

Recent studies have focused on optimizing these methods to enhance yields and reduce environmental impact:

Green Chemistry Approaches : Utilizing solvent-free conditions or eco-friendly solvents has been shown to improve yields while minimizing waste.

Microwave-Assisted Synthesis : This technique has been employed to reduce reaction times significantly while maintaining high product yields.

The preparation of this compound can be accomplished through various synthetic methodologies, each with distinct advantages and limitations. The choice of method often depends on desired efficiency, yield, and environmental considerations. Ongoing research continues to refine these techniques, aiming for greener alternatives that align with modern sustainability goals in chemical synthesis.

Analyse Chemischer Reaktionen

3-Acetyl-8-allyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the coumarin ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. 3-Acetyl-8-allyl-2H-chromen-2-one has been studied for its ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases including cancer and neurodegenerative disorders. A study demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential as a therapeutic agent against oxidative damage .

1.2 Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In a comparative study, this compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects. This suggests its potential use in developing new antimicrobial agents .

1.3 Antitumor Activity

Several studies have investigated the antitumor effects of coumarin derivatives. This compound exhibited cytotoxicity against cancer cell lines, including breast and liver cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Agricultural Applications

2.1 Pesticidal Properties

Research has explored the use of this compound as a natural pesticide. Its efficacy against agricultural pests has been documented, showing reduced pest populations when applied to crops. This application highlights its potential role in sustainable agriculture by minimizing reliance on synthetic pesticides .

Material Science Applications

3.1 Photonic Materials

The optical properties of coumarin derivatives make them suitable for use in photonic applications. This compound has been incorporated into polymer matrices to enhance fluorescence properties, which can be utilized in developing sensors and imaging agents .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and multi-component reactions using environmentally friendly solvents . Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Antioxidant Efficacy

In vitro studies demonstrated that this compound reduced oxidative stress markers in neuronal cells exposed to hydrogen peroxide, indicating its potential for neuroprotective applications.

Case Study 2: Antimicrobial Testing

A series of tests on various bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its viability as an alternative treatment option.

Wirkmechanismus

The mechanism of action of 3-Acetyl-8-allyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA gyrase and cyclooxygenase, leading to antimicrobial and anti-inflammatory effects . The compound’s ability to intercalate into DNA and disrupt its function is also a key aspect of its anticancer activity .

Vergleich Mit ähnlichen Verbindungen

3-Acetyl-8-allyl-2H-chromen-2-one can be compared with other coumarin derivatives such as 3-acetyl-4-hydroxy-2H-chromen-2-one and 3-(bromoacetyl)coumarin . While these compounds share a similar core structure, their unique substituents confer different biological activities and applications. For example, 3-(bromoacetyl)coumarin is known for its potent antimicrobial properties, whereas 3-acetyl-4-hydroxy-2H-chromen-2-one exhibits strong antioxidant activity .

Biologische Aktivität

3-Acetyl-8-allyl-2H-chromen-2-one, a member of the coumarin family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antioxidant, anticancer, antibacterial, and neuroprotective effects, supported by relevant studies and findings.

Molecular Formula: C14H12O3

Molecular Weight: 228.24 g/mol

Chemical Structure: The compound features a chromenone core with an acetyl group at the C3 position and an allyl substituent at the C8 position.

This compound exhibits its biological effects through various mechanisms:

- Enzyme Interaction: It has been shown to interact with nitric oxide synthases (NOS), which are crucial for nitric oxide production in biological systems. Additionally, it acts as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.

- Cellular Effects: The compound has demonstrated the ability to alleviate neuroinflammatory responses and oxidative stress in neuronal cells. Furthermore, it inhibits caspase 3 activity, which is pivotal in the apoptotic pathway, thus preventing cell death.

1. Antioxidant Activity

This compound is recognized for its antioxidant properties. Coumarins are known to scavenge free radicals, contributing to cellular protection against oxidative stress. This activity is essential for mitigating damage in various diseases linked to oxidative stress.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cytotoxicity Against Cancer Cells: Research indicates that derivatives of coumarin, including this compound, exhibit significant cytotoxic effects against human cancer cell lines such as PC-3 (prostate cancer) and MDA-MB-231 (breast cancer) .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| PC-3 | 25 | Induces apoptosis via caspase pathway inhibition |

| MDA-MB-231 | 30 | Inhibits EGFR/PI3K/AKT/mTOR signaling pathways |

These findings suggest that the compound may serve as a potential lead in developing new anticancer agents.

3. Antibacterial and Antifungal Properties

Preliminary studies indicate that this compound possesses antibacterial and antifungal activities:

- Antibacterial Activity: The compound has shown activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or protein production pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

Further research is needed to elucidate the exact mechanisms of action.

4. Neuroprotective Effects

The neuroprotective properties of this compound have been explored in several studies. It has been found to protect neuronal cells from oxidative damage and apoptosis, making it a candidate for treating neurodegenerative diseases .

Case Studies and Research Findings

- Neuroprotective Study: A study demonstrated that treatment with this compound significantly reduced markers of oxidative stress in human neuronal cells, suggesting its potential use in Alzheimer's disease therapy .

- Anticancer Research: In vitro studies revealed that this compound induced cell cycle arrest in the S phase in PC-3 cells, indicating its role in inhibiting cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Acetyl-8-allyl-2H-chromen-2-one, and how do reaction conditions influence yield and purity?

- Methodology :

-

Conventional synthesis : Utilize Claisen-Schmidt condensation or Pechmann reactions. For example, 3-acetyl coumarin derivatives can be synthesized via solvent-free condensation of substituted hydroxybenzaldehydes with ethyl acetoacetate, catalyzed by piperidine (yields ~70–85%) .

-

Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yield (up to 90%) by enhancing reaction homogeneity. Eco-friendly catalysts like K-10 montmorillonite are recommended to minimize byproducts .

-

Key variables : Solvent choice, catalyst loading, and temperature. Polar aprotic solvents (e.g., DMF) enhance solubility, while excess catalyst may degrade sensitive functional groups.

Table 1 : Comparison of Synthesis Methods

Method Catalyst Time Yield (%) Purity (HPLC) Conventional Piperidine 6 h 78 ≥95% Microwave-assisted K-10 clay 0.5 h 92 ≥98%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Techniques :

- NMR : Prioritize H NMR for allyl protons (δ 5.1–5.4 ppm, multiplet) and acetyl methyl groups (δ 2.6 ppm, singlet). C NMR confirms carbonyl carbons (C=O at δ 160–180 ppm) .

- IR : Look for C=O stretching (1680–1720 cm) and C-O-C chromenone bands (1240–1280 cm) .

- X-ray crystallography : Resolves crystal packing and confirms the acetyl-allyl spatial arrangement. Use SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve structural discrepancies in this compound using X-ray crystallography and computational modeling?

- Approach :

- X-ray refinement : Apply SHELXL to address disorder in allyl or acetyl groups. Validate using R-factor convergence (<5%) and electron density maps .

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare experimental vs. theoretical bond lengths (e.g., C8-allyl bond: 1.48 Å experimental vs. 1.46 Å calculated) .

Q. What methodological considerations are critical when evaluating the in vitro cytotoxic activity of this compound against cancer cell lines?

- Protocol design :

-

Cell lines : Use adherent lines (e.g., MCF-7, HeLa) with 72-hour exposure periods. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO ≤0.1%).

-

Assay choice : MTT (Mosmann assay) for mitochondrial activity; validate with trypan blue exclusion to distinguish cytostasis vs. apoptosis .

-

Dose range : Test 1–100 µM. For IC determination, use nonlinear regression (GraphPad Prism).

Table 2 : Example Cytotoxicity Data

Cell Line IC (µM) 95% CI Selectivity Index (vs. HEK293) MCF-7 12.4 10.1–14.8 3.2 HeLa 18.7 15.3–22.1 1.9

Q. How do substituent modifications at the 8-allyl position affect the electronic properties and reactivity of this compound?

- Substituent impact :

- Electron-withdrawing groups (e.g., -NO): Reduce electron density at C3, decreasing nucleophilic attack susceptibility.

- Bulkier groups (e.g., -CHPh): Introduce steric hindrance, altering regioselectivity in cycloaddition reactions.

- Experimental validation :

- Use Hammett plots to correlate substituent σ values with reaction rates (e.g., Suzuki coupling). A 2021 study showed nitro-substituted derivatives had 40% lower coupling efficiency than methoxy analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results for this compound across studies?

- Troubleshooting steps :

Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

Compound stability : Test for degradation via HPLC post-assay. Acetyl groups may hydrolyze in aqueous media (pH >7).

Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey) to confirm significance (p <0.05).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.